Lipophilicity Gain vs. Des-Methyl Piperidine-3-methanol (XLogP3 Comparison)
(3-Methylpiperidin-3-yl)methanol exhibits an XLogP3-AA of 0.3, compared to −0.1 for the des-methyl analog piperidin-3-ylmethanol (CAS 4606-65-9), representing a ΔXLogP3 of +0.4 log units attributable to the 3-methyl substituent. This shift moves the compound from a hydrophilic (negative logP) to a moderately lipophilic (positive logP) regime, which is a critical threshold for blood-brain barrier permeability predictions [1][2]. The identical TPSA of 32.3 Ų for both compounds isolates the lipophilicity difference to the methyl group alone, providing a clean structure-property relationship [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.3 |
| Comparator Or Baseline | Piperidin-3-ylmethanol (CAS 4606-65-9): XLogP3-AA = −0.1 |
| Quantified Difference | ΔXLogP3 = +0.4 (target is more lipophilic by 0.4 log units) |
| Conditions | PubChem computed XLogP3-AA values, standardized algorithm (XLogP3 3.0) |
Why This Matters
The +0.4 logP shift is sufficient to alter predicted membrane permeability and CNS penetration potential, directly influencing candidate prioritization in neurological and psychiatric drug discovery programs.
- [1] PubChem Compound Summary for CID 19594566, (3-Methylpiperidin-3-yl)methanol. XLogP3-AA = 0.3, TPSA = 32.3 Ų. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 107308, Piperidin-3-ylmethanol. XLogP3-AA = −0.1, TPSA = 32.3 Ų. National Center for Biotechnology Information. View Source
